![molecular formula C11H11NO5 B2633554 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980053-58-4](/img/structure/B2633554.png)

3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

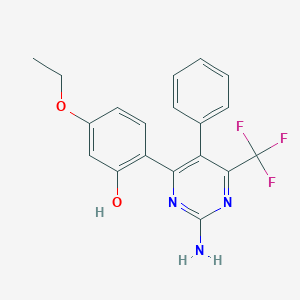

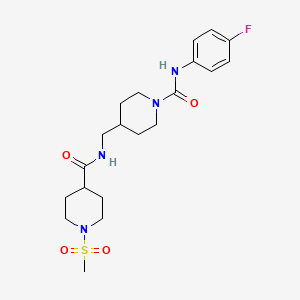

“3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11NO5 . It is a derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP), which is a popular ring in bioactive compounds .

Synthesis Analysis

The synthesis of BCP derivatives involves the photochemical addition of propellane to diacetyl, which constructs the BCP core . This is followed by a haloform reaction of the formed diketone, which yields the BCP dicarboxylic acid . Further transformations of the diacid can yield various BCP-containing building blocks, such as alcohols, acids, amines, trifluoroborates, amino acids, etc .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. The “bicyclo[1.1.1]pentane” part indicates a bicyclic structure with three carbon atoms in each cycle. The “3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]” part indicates a methoxycarbonyl group and an oxazole ring attached to the third carbon of the bicyclic structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the functional groups present in its structure, such as the carboxylic acid and the oxazole ring. For instance, the carboxylic acid group can undergo reactions like esterification, amidation, and decarboxylation .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its molecular weight is 170.16 .Aplicaciones Científicas De Investigación

Diels-Alder Reactions

This compound is often used in Diels-Alder reactions, which are a type of cycloaddition reaction that forms a six-membered ring . Specifically, it has been used in the reaction of styrene and trans-β-nitrostyrene .

Carbon-Carbon Bond Formation

The compound also plays a significant role in other notable carbon-carbon bond-forming reactions . These reactions are fundamental in organic chemistry and are widely used in the synthesis of complex organic molecules.

Fluorescent Probe

It can serve as a fluorescent probe . Fluorescent probes are used in various fields, including biology and chemistry, to detect specific components or conditions.

Analytical Reagent

The compound can be used as an analytical reagent . Analytical reagents are substances used in a laboratory setting to chemically react with another substance to produce a predictable outcome, allowing for the analysis of the substance.

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The compound has been used in the synthesis of a potentially useful bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . This expands the frontiers of contemporary medicinal chemistry.

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-methoxycarbonyl-1,3-oxazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-16-7(13)6-2-17-8(12-6)10-3-11(4-10,5-10)9(14)15/h2H,3-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWFPOODDALDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C23CC(C2)(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2633472.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2633477.png)

![Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2633479.png)

![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)

![N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2633483.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633488.png)